molecular formula C10Cl8S B11954666 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene CAS No. 71836-44-7

2-(Pentachlorophenyl)-3,4,5-trichlorothiophene

Cat. No.: B11954666
CAS No.: 71836-44-7
M. Wt: 435.8 g/mol
InChI Key: SPSKFJBZIHKWSO-UHFFFAOYSA-N
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Description

2-(Pentachlorophenyl)-3,4,5-trichlorothiophene is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms attached to both a phenyl ring and a thiophene ring

Preparation Methods

The synthesis of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process may be carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve large-scale chlorination reactors where the precursor compounds are continuously fed and the product is extracted and purified through distillation or crystallization.

Chemical Reactions Analysis

2-(Pentachlorophenyl)-3,4,5-trichlorothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated thiophene oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated thiophene oxides, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

2-(Pentachlorophenyl)-3,4,5-trichlorothiophene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide due to its chlorinated structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cellular metabolism and signaling.

Comparison with Similar Compounds

2-(Pentachlorophenyl)-3,4,5-trichlorothiophene can be compared with other similar compounds, such as pentachlorophenol and other chlorinated thiophenes. These compounds share similar structural features, including multiple chlorine atoms and aromatic rings, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of a pentachlorophenyl group and a trichlorothiophene ring, which imparts distinct chemical and biological properties.

Similar Compounds

  • Pentachlorophenol
  • 2,3,4,5-Tetrachlorothiophene
  • 2,4,5-Trichlorophenol
  • 2,3,5,6-Tetrachlorothiophene

Properties

CAS No.

71836-44-7

Molecular Formula

C10Cl8S

Molecular Weight

435.8 g/mol

IUPAC Name

2,3,4-trichloro-5-(2,3,4,5,6-pentachlorophenyl)thiophene

InChI

InChI=1S/C10Cl8S/c11-2-1(3(12)5(14)6(15)4(2)13)9-7(16)8(17)10(18)19-9

InChI Key

SPSKFJBZIHKWSO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl

Origin of Product

United States

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